3-(2,4-Dichlorophenyl)chromen-2-one
Overview
Description
“3-(2,4-Dichlorophenyl)chromen-2-one” is a chemical compound with the linear formula C15H8O3Cl2 . It is a solid substance and its CAS Number is 263364-98-3 .
Synthesis Analysis
The synthesis and X-ray characterization of three dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives, including 2- (2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one, have been reported . The solid-state architecture of these three isomers is quite different due to the large influence of the Cl-substituents on the dihedral angle between the phenyl and chromenone rings .Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenyl)chromen-2-one” has been studied using Hirshfeld surface analysis and by computing their interaction energies and different contributions (electrostatic, polarization, dispersion and repulsion) . Only one isomer forms directional halogen bonding interactions (C–Cl⋯O) that have been analyzed using MEP surface calculations and characterized using a combination of QTAIM and NCIplot index computational methods .Physical And Chemical Properties Analysis
“3-(2,4-Dichlorophenyl)chromen-2-one” is a solid substance . Its SMILES string is ClC1=CC (Cl)=CC=C1C2=CC3=CC=C (O)C=C3OC2=O . The InChI key is BWLCJPSUKHSVKP-UHFFFAOYSA-N .Safety And Hazards
The safety information for “3-(2,4-Dichlorophenyl)chromen-2-one” includes several hazard statements such as H310 - H315 - H319 - H413 . Precautionary statements include P262 - P264 - P273 - P280 - P302 + P352 + P310 - P305 + P351 + P338 . It falls under the hazard classifications of Acute Tox. 1 Dermal - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-5-6-11(13(17)8-10)12-7-9-3-1-2-4-14(9)19-15(12)18/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQMZVWOSDQHFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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